molecular formula C15H16N2O2S B2637721 N-[2-(methoxymethyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1797161-01-3

N-[2-(methoxymethyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2637721
CAS No.: 1797161-01-3
M. Wt: 288.37
InChI Key: IXRYYIDMHFMLHN-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide is an organic compound with a complex structure that includes a pyridine ring, a carboxamide group, and both methoxymethyl and methylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(methoxymethyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the methoxymethyl and methylsulfanyl groups through nucleophilic substitution reactions. The carboxamide group can be introduced via amide coupling reactions using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: N-[2-(methoxymethyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(methoxymethyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

N-[2-(methoxymethyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-[2-(methoxymethyl)phenyl]-2-(methylsulfanyl)pyridine-4-carboxamide: Differing only in the position of the carboxamide group.

    N-[2-(methoxymethyl)phenyl]-2-(methylsulfanyl)benzamide: Featuring a benzene ring instead of a pyridine ring.

Properties

IUPAC Name

N-[2-(methoxymethyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-19-10-11-6-3-4-8-13(11)17-14(18)12-7-5-9-16-15(12)20-2/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRYYIDMHFMLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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